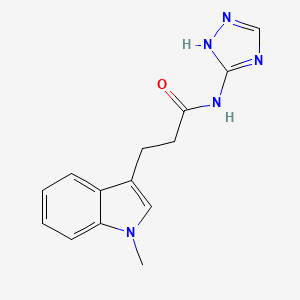
3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features an indole ring and a triazole ring. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Triazole Ring: The triazole ring can be synthesized through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Coupling of the Rings: The indole and triazole rings are then coupled through a propanamide linker using amide bond formation reactions, typically involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions could target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: Substitution reactions could occur at various positions on the indole or triazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole ring could lead to oxindole derivatives, while substitution reactions could introduce various functional groups onto the rings.
科学研究应用
3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and triazole-containing compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide would depend on its specific biological target. Generally, compounds containing indole and triazole rings can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The molecular targets and pathways involved would need to be determined through experimental studies.
相似化合物的比较
Similar Compounds
3-(1-methyl-1H-indol-3-yl)-N-(1,2,4-triazol-1-yl)propanamide: Similar structure but with a different substitution pattern on the triazole ring.
3-(1-methyl-1H-indol-3-yl)-N-(1,2,3-triazol-4-yl)propanamide: Similar structure but with a different triazole ring.
Uniqueness
The uniqueness of 3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide lies in its specific substitution pattern and the potential biological activities conferred by the combination of the indole and triazole rings. This could lead to unique interactions with biological targets and distinct pharmacological properties.
属性
分子式 |
C14H15N5O |
|---|---|
分子量 |
269.30 g/mol |
IUPAC 名称 |
3-(1-methylindol-3-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C14H15N5O/c1-19-8-10(11-4-2-3-5-12(11)19)6-7-13(20)17-14-15-9-16-18-14/h2-5,8-9H,6-7H2,1H3,(H2,15,16,17,18,20) |
InChI 键 |
BLRGWRIQYZZVLF-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=NC=NN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(6-fluoro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B14933366.png)

![[1-({[3-(1H-indol-3-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B14933376.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B14933384.png)
![6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14933385.png)
![2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B14933387.png)
![4-(3-chlorophenyl)-N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B14933389.png)

![5,6-dimethoxy-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1H-indole-2-carboxamide](/img/structure/B14933413.png)
![6-cyclopropyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14933415.png)
![N-(3-methoxyphenyl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B14933422.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B14933424.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide](/img/structure/B14933430.png)
![Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14933451.png)
